

Physical and chemical properties of 5-Methoxypyrimidine-4-carbonitrile

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Compound of Interest

Compound Name: 5-Methoxypyrimidine-4-carbonitrile

Cat. No.: B056163

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An In-depth Technical Guide to 5-Methoxypyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-4-carbonitrile, with the CAS Number 114969-64-1, is a substituted pyrimidine derivative.^[1] The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of a methoxy and a carbonitrile group to the pyrimidine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. This document aims to provide a comprehensive overview of the available technical information regarding its physical, chemical, and biological properties, although specific experimental data remains limited in publicly accessible literature.

Physicochemical Properties

Detailed experimental data on the physical properties of **5-Methoxypyrimidine-4-carbonitrile** are not widely reported. However, based on the analysis of related pyrimidine derivatives, the following properties can be anticipated.

Table 1: Physicochemical Properties of **5-Methoxypyrimidine-4-carbonitrile** and Related Compounds

Property	5-Methoxypyrimidine-4-carbonitrile	4-Methoxypyrimidine-5-carboxylic Acid (Related Compound)	4-Pyridinecarbonitrile (Related Compound)
Molecular Formula	C ₆ H ₅ N ₃ O	C ₆ H ₆ N ₂ O ₃	C ₆ H ₄ N ₂
Molecular Weight	135.12 g/mol	154.12 g/mol	104.11 g/mol
CAS Number	114969-64-1[1]	72411-89-3	100-48-1
Melting Point	Data not available	200 °C	76-79 °C
Boiling Point	Data not available	334.7 ± 22.0 °C (Predicted)	Not available
Solubility	Data not available	Data not available	Data not available
Appearance	Data not available	Data not available	Crystals

Chemical Properties and Reactivity

The chemical reactivity of **5-Methoxypyrimidine-4-carbonitrile** is dictated by the pyrimidine ring and its substituents. The electron-withdrawing nature of the nitrile group and the pyrimidine ring itself can influence its reactivity in nucleophilic substitution reactions. The methoxy group, being an electron-donating group, can affect the electron density of the ring.

Safety and Handling

According to available safety data sheets, **5-Methoxypyrimidine-4-carbonitrile** is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also noted to cause serious eye damage and is harmful to aquatic life. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.

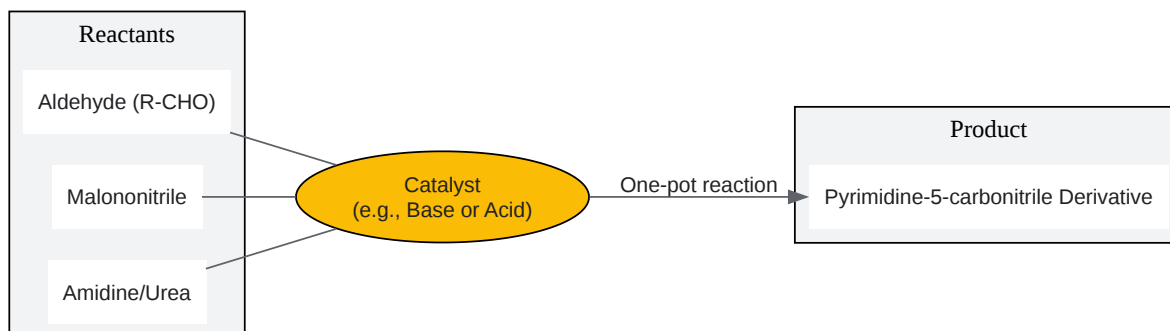
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **5-Methoxypyrimidine-4-carbonitrile** are not readily available. However, general synthetic strategies for related pyrimidine-5-carbonitrile derivatives can provide a foundational approach.

General Synthesis Approach for Pyrimidine-5-carbonitriles

A common method for the synthesis of the pyrimidine-5-carbonitrile core involves a three-component reaction. This typically includes an aldehyde, malononitrile, and an amidine or urea derivative. The reaction is often catalyzed by a base or, in some cases, an acid, and can be performed under conventional heating or microwave irradiation.

General Reaction Scheme:



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Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.

For the specific synthesis of **5-Methoxypyrimidine-4-carbonitrile**, a plausible precursor could be 5-methoxy-4,6-dichloropyrimidine, for which a preparation method from 5-methoxy-4,6-dihydropyrimidine disodium and phosphorus oxychloride has been patented. Subsequent

nucleophilic substitution of one of the chloro groups with a cyanide source could potentially yield the target molecule.

Purification and Analysis

Purification of pyrimidine derivatives is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. Characterization would involve a suite of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial for confirming the structure, including the positions of the methoxy and nitrile groups.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the $\text{C}\equiv\text{N}$ stretch of the nitrile group and C-O stretching of the methoxy group.
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways

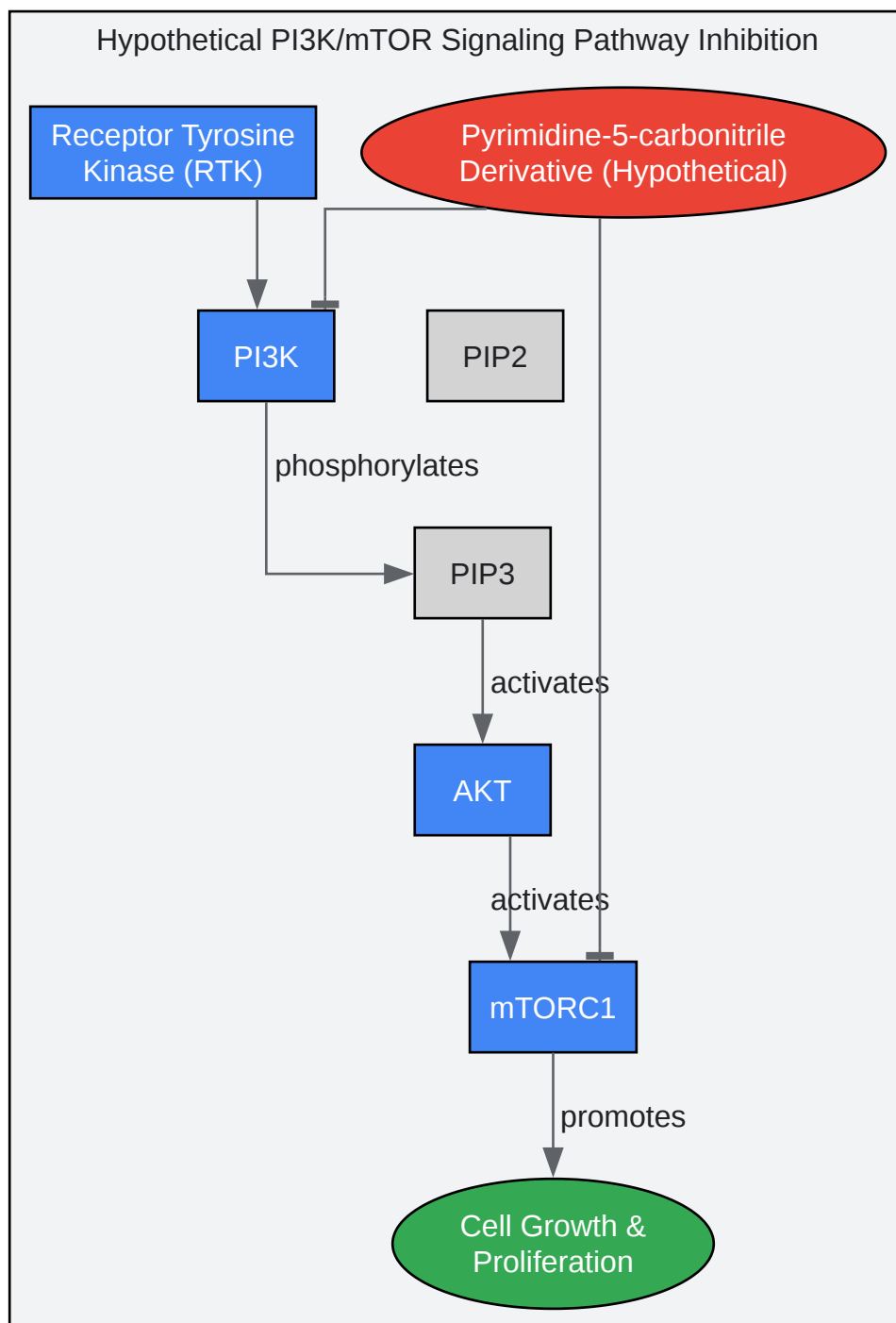
While there is no specific information on the biological activity of **5-Methoxypyrimidine-4-carbonitrile**, the broader class of pyrimidine-5-carbonitrile derivatives has been investigated for various therapeutic applications, particularly in oncology.

Several studies have reported that derivatives of pyrimidine-5-carbonitrile can act as inhibitors of key signaling proteins involved in cancer progression, such as:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.
- Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR are of significant interest in cancer therapy.

The general mechanism of action for such inhibitors often involves binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream substrates

and interrupting the signaling cascade.



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References

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